molecular formula C7H7N5S B13107350 5-(6-Aminopyrazin-2-yl)thiazol-2-amine

5-(6-Aminopyrazin-2-yl)thiazol-2-amine

Cat. No.: B13107350
M. Wt: 193.23 g/mol
InChI Key: ORJBLWVCJDSNPH-UHFFFAOYSA-N
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Description

5-(6-Aminopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while pyrazines are six-membered rings with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aminonitriles with dithioacids or isothiocyanates under specific conditions . Another approach includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminopyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-(6-Aminopyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Aminopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

5-(6-Aminopyrazin-2-yl)thiazol-2-amine is unique due to its dual thiazole and pyrazine structure, which allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings.

Properties

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

IUPAC Name

5-(6-aminopyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N5S/c8-6-3-10-1-4(12-6)5-2-11-7(9)13-5/h1-3H,(H2,8,12)(H2,9,11)

InChI Key

ORJBLWVCJDSNPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)N)C2=CN=C(S2)N

Origin of Product

United States

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